molecular formula C26H16Cl2O6S B10874313 Sulfonyldibenzene-4,1-diyl bis(4-chlorobenzoate)

Sulfonyldibenzene-4,1-diyl bis(4-chlorobenzoate)

Katalognummer: B10874313
Molekulargewicht: 527.4 g/mol
InChI-Schlüssel: DZTRBHWZJIBCCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({4-[(4-CHLOROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 4-CHLOROBENZOATE is an organic compound that belongs to the class of organochlorine compounds. These compounds are characterized by the presence of chlorine atoms covalently bonded to carbon atoms. The compound is known for its unique chemical structure, which includes both sulfonyl and benzoate groups, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(4-CHLOROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 4-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of 4-chlorobenzoic acid with 4-hydroxybenzenesulfonyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and precise control of temperature, pressure, and pH levels to achieve consistent results.

Analyse Chemischer Reaktionen

Types of Reactions

4-({4-[(4-CHLOROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 4-CHLOROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzoates, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-({4-[(4-CHLOROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 4-CHLOROBENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-({4-[(4-CHLOROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 4-CHLOROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Trichloroethylene
  • Tetrachloroethylene
  • Dichloromethane
  • Chloroform

Uniqueness

Compared to other organochlorine compounds, 4-({4-[(4-CHLOROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 4-CHLOROBENZOATE is unique due to its combination of sulfonyl and benzoate groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler organochlorine compounds.

Eigenschaften

Molekularformel

C26H16Cl2O6S

Molekulargewicht

527.4 g/mol

IUPAC-Name

[4-[4-(4-chlorobenzoyl)oxyphenyl]sulfonylphenyl] 4-chlorobenzoate

InChI

InChI=1S/C26H16Cl2O6S/c27-19-5-1-17(2-6-19)25(29)33-21-9-13-23(14-10-21)35(31,32)24-15-11-22(12-16-24)34-26(30)18-3-7-20(28)8-4-18/h1-16H

InChI-Schlüssel

DZTRBHWZJIBCCX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.